11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one (AQ-RA 741) is a synthetic compound classified as a muscarinic antagonist, specifically demonstrating selectivity for the M2 muscarinic acetylcholine receptor subtype. This selectivity makes AQ-RA 741 a valuable tool in scientific research for investigating the roles and functions of M2 receptors in various biological processes, particularly within the nervous system.
AQ-RA 741 was developed through a functionalized congener approach to enhance selectivity for muscarinic receptors, particularly the M2 subtype. This compound is part of a broader class of tricyclic compounds that have shown promise in pharmacological studies targeting cholinergic systems. Its classification as a muscarinic antagonist highlights its potential therapeutic applications in conditions where modulation of the parasympathetic nervous system is beneficial.
The synthesis of AQ-RA 741 involves several key steps that incorporate modifications to the tricyclic structure derived from pirenzepine. The synthetic pathway typically includes:
The specific conditions—such as temperature, solvent choice, and reaction times—are crucial for achieving optimal yields and purity levels in the synthesis process .
AQ-RA 741 features a complex molecular structure characterized by:
The three-dimensional configuration and stereochemistry of AQ-RA 741 are critical for its binding affinity and specificity towards M2 receptors .
AQ-RA 741 participates in various chemical reactions primarily involving receptor binding interactions:
The selectivity profile suggests that AQ-RA 741 can modulate physiological responses without significantly affecting other muscarinic receptor-mediated functions .
The mechanism by which AQ-RA 741 exerts its effects involves:
AQ-RA 741 possesses several notable physical and chemical properties:
These properties are essential for determining the appropriate formulation for therapeutic use and understanding its behavior in biological systems .
AQ-RA 741 has several potential applications in scientific research and clinical settings:
AQ-RA 741 (11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one) emerged in the early 1990s as an advanced analog of the cardioselective muscarinic antagonist AF-DX 116. This novel tricyclic antimuscarinic compound was designed to enhance subtype selectivity for M2 receptors, addressing the challenge of achieving pharmacological specificity among muscarinic subtypes (M1-M5). Its discovery marked a significant milestone in developing precise molecular tools to dissect the functional roles of muscarinic receptor subtypes in physiological systems [1] [8].
Table 1: Key Identifiers of AQ-RA 741
Property | Value |
---|---|
Chemical Name | 11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one |
Molecular Weight | 463.62 g/mol |
Formula | C₂₇H₃₇N₅O₂ |
CAS Number | 123548-16-3 |
Primary Receptor Target | Muscarinic M2 receptor |
Muscarinic receptors (M1-M5) belong to the G-protein-coupled receptor (GPCR) superfamily and exhibit distinct signaling mechanisms and tissue distributions:
Prior to subtype-selective antagonists like AQ-RA 741, research was hampered by non-selective agents (e.g., atropine) that simultaneously blocked multiple muscarinic receptors, confounding physiological interpretation. The >60-fold selectivity of AQ-RA 741 for M2 over M1/M3 receptors enabled unprecedented precision in probing M2-specific functions in cardiac tissue, neuronal presynaptic regulation, and cognitive processes [1] [4] [7].
Primary research objectives for AQ-RA 741 focused on:
These investigations were grounded in the autoreceptor hypothesis, which proposed that presynaptic M2 receptors provide negative feedback on acetylcholine release in the CNS and periphery [2] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7